molecular formula C9H13N3O3 B7783447 methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate

methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate

Cat. No.: B7783447
M. Wt: 211.22 g/mol
InChI Key: AVVUAAOWYUYTDE-UHFFFAOYSA-N
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Description

methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and versatility in different chemical reactions.

Preparation Methods

The preparation of methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate involves several synthetic routes and reaction conditions. One common method includes the reaction of specific intermediates under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, it is used in industry for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific reactivity and applications in various fields.

Properties

IUPAC Name

methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)15-2)8(14)12-9(10)11-5/h3-4H2,1-2H3,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVUAAOWYUYTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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